molecular formula C7H4ClIN2 B1427239 2-Chloro-5-iodo-4-methylnicotinonitrile CAS No. 1378864-45-9

2-Chloro-5-iodo-4-methylnicotinonitrile

Cat. No.: B1427239
CAS No.: 1378864-45-9
M. Wt: 278.48 g/mol
InChI Key: CRMWYGBBZGPZMZ-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-methylnicotinonitrile is a heterocyclic organic compound with the molecular formula C7H4ClIN2 It is a derivative of pyridine, featuring chlorine, iodine, and a nitrile group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-4-methylnicotinonitrile typically involves multiple steps starting from commercially available pyridine derivatives. One common method involves the following steps:

    Nitration: 2-Chloro-5-methylpyridine is subjected to nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Diazotization: The amine group is converted to a diazonium salt.

    Iodination: The diazonium salt undergoes iodination to introduce the iodine atom.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4-methylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-Chloro-5-iodo-4-methylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the specific compound it is used to synthesize .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-iodo-5-methylpyridine
  • 2-Chloro-4-iodo-3-methylpyridine
  • 2-Chloro-6-iodo-5-methylpyridin-3-ol

Uniqueness

2-Chloro-5-iodo-4-methylnicotinonitrile is unique due to the presence of both chlorine and iodine atoms along with a nitrile group on the pyridine ring. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-5-iodo-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c1-4-5(2-10)7(8)11-3-6(4)9/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMWYGBBZGPZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1I)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378864-45-9
Record name 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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